molecular formula C11H20N2O5 B099070 H-Leu-Glu-OH CAS No. 16364-31-1

H-Leu-Glu-OH

Cat. No.: B099070
CAS No.: 16364-31-1
M. Wt: 260.29 g/mol
InChI Key: NFNVDJGXRFEYTK-YUMQZZPRSA-N
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Description

Leucine-glutamate, commonly referred to as H-Leu-Glu-OH, is a dipeptide composed of the amino acids leucine and glutamate. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. Leucine is a branched-chain amino acid, while glutamate is an acidic amino acid. Together, they form a dipeptide that exhibits interesting biochemical and physiological properties.

Scientific Research Applications

Leucine-glutamate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein synthesis and degradation, as well as its effects on cellular metabolism.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its potential use in drug delivery systems.

    Industry: Utilized in the development of bioactive peptides and as a component in various biochemical assays.

Future Directions

Gamma-Glu-Leu, a gamma-glutamyl dipeptide similar to Leu-Glu, has been associated with cardio-metabolic risks, suggesting that future research could explore the role of Leu-Glu in metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucine-glutamate can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Activation and Coupling: The carboxyl group of leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of glutamate.

    Deprotection: The protecting groups on the amino acids are removed using appropriate deprotecting agents, such as trifluoroacetic acid (TFA).

    Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like TFA, yielding the free H-Leu-Glu-OH dipeptide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Leucine-glutamate can undergo various chemical reactions, including:

    Oxidation: The glutamate residue can be oxidized to form oxo-glutamate derivatives.

    Reduction: Reduction reactions can target the carboxyl groups of glutamate, converting them to hydroxyl groups.

    Substitution: The amino and carboxyl groups of H-Leu-Glu-OH can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used to introduce new functional groups.

Major Products Formed:

    Oxidation: Oxo-glutamate derivatives.

    Reduction: Hydroxy-glutamate derivatives.

    Substitution: Functionalized this compound derivatives with altered biochemical properties.

Comparison with Similar Compounds

Leucine-glutamate can be compared with other dipeptides and amino acid derivatives:

    Leucine-Alanine (Leu-Ala): Similar in structure but lacks the acidic properties of glutamate.

    Glutamate-Glycine (Glu-Gly): Contains glutamate but has a simpler glycine residue instead of leucine.

    Leucine-Glutamine (Leu-Gln): Similar to H-Leu-Glu-OH but with glutamine instead of glutamate, affecting its biochemical properties.

Uniqueness of this compound: Leucine-glutamate is unique due to the combination of a branched-chain amino acid and an acidic amino acid, providing distinct biochemical and physiological properties. Its ability to modulate neurotransmitter activity and influence metabolic pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNVDJGXRFEYTK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876600
Record name L-Glutamic acid, N-L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16364-31-1
Record name L-Glutamic acid, N-L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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